2-[2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide is a compound that belongs to the class of phenoxy acetamides. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a phenoxy group, an acetamide group, and a thiazole ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the phenoxy group: This can be achieved by reacting 2-(propan-2-yl)phenol with an appropriate halogenated acetic acid derivative under basic conditions.
Introduction of the thiazole ring: The phenoxy acetic acid derivative is then reacted with a thiazole derivative, such as 2-aminothiazole, under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-[2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and thiazole ring can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share the phenoxy acetamide core structure but may have different substituents on the phenoxy or acetamide groups.
Thiazole derivatives: Compounds containing the thiazole ring but with different functional groups attached.
Uniqueness
2-[2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide is unique due to the specific combination of the phenoxy, acetamide, and thiazole moieties. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
2-(2-propan-2-ylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10(2)11-5-3-4-6-12(11)18-9-13(17)16-14-15-7-8-19-14/h3-8,10H,9H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZLIDFZZWEIIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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